CID 162368069
Description
CID 162368069 is a chemical compound isolated from Citrus × aurantium L. essential oil (CIEO) through vacuum distillation . Its structural elucidation was performed using advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and mass spectrometry (MS). The compound’s chemical structure (Figure 1A) features a cyclic terpene backbone with hydroxyl and methyl substituents, as inferred from the mass spectrum and GC-MS total ion chromatogram (Figure 1B, D) . This compound is predominantly concentrated in specific fractions of CIEO after distillation, suggesting distinct volatility and polarity compared to other components in the essential oil .
Properties
Molecular Formula |
C28H41Li3N7O18P3S- |
|---|---|
Molecular Weight |
909.6 g/mol |
InChI |
InChI=1S/C21H36N7O16P3S.C7H6O2.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;8-7(9)6-4-2-1-3-5-6;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);1-5H,(H,8,9);;;/p-1/t11-,14-,15-,16?,20-;;;;/m1..../s1 |
InChI Key |
FCKQHPPESSDSRE-ZUXPJZQASA-M |
Isomeric SMILES |
[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O.C1=CC=C(C=C1)C(=O)[O-] |
Canonical SMILES |
[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O.C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 162368069 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include deoxofluorination reagents like bis(2-methoxyethyl)aminosulfur trifluoride, which is known for its versatility in converting alcohols, aldehydes, and carboxylic acids into fluorinated derivatives . The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used.
Scientific Research Applications
CID 162368069 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex fluorinated compounds and nitrogen-containing heterocycles, which are valuable in pharmaceuticals and agrochemicals . In biology and medicine, compounds with similar structures are often investigated for their potential therapeutic effects and mechanisms of action. Additionally, this compound may have industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 162368069 involves its interaction with specific molecular targets and pathways. For instance, similar compounds like tranexamic acid exert their effects by competitively inhibiting the activation of plasminogen, thereby reducing fibrinolysis . The exact molecular targets and pathways for this compound would require further experimental validation to determine its specific effects and potential therapeutic applications.
Comparison with Similar Compounds
Structural Differences :
Functional Implications :
- The absence of a lactone ring in this compound likely reduces its toxicity compared to oscillatoxins, which are potent cytotoxins .
- The hydroxyl group in this compound may confer antioxidant properties, common in citrus-derived terpenes .
Physicochemical Properties
| Parameter | This compound | Oscillatoxin D (CID 101283546) |
|---|---|---|
| LogP (Lipophilicity) | ~2.5 (estimated) | 4.8 |
| Solubility | Moderate in ethanol | Low in water, soluble in DMSO |
| Volatility | High (evident from GC-MS) | Low |
This compound’s higher volatility aligns with its isolation via vacuum distillation, whereas oscillatoxins require liquid chromatography for purification .
Research Findings and Discussion
- Isolation Efficiency: this compound is enriched in later fractions of CIEO vacuum distillation (Figure 1D), indicating higher boiling points than monoterpenes but lower than sesquiterpenes .
- Structural Stability : Unlike oscillatoxins, this compound lacks labile ester bonds, suggesting greater stability under acidic conditions.
- Research Gaps: No data on pharmacological activity or synthetic routes are available for this compound, contrasting with oscillatoxins, which have well-documented cytotoxicity .
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